molecular formula C18H16O3 B12013390 4-(9,10-Dihydro-2-phenanthrenyl)-4-oxobutanoic acid

4-(9,10-Dihydro-2-phenanthrenyl)-4-oxobutanoic acid

Cat. No.: B12013390
M. Wt: 280.3 g/mol
InChI Key: ZEGXAOIZLSNOEB-UHFFFAOYSA-N
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Description

4-(9,10-Dihydro-2-phenanthrenyl)-4-oxobutanoic acid is an organic compound characterized by a phenanthrene moiety attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9,10-Dihydro-2-phenanthrenyl)-4-oxobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with phenanthrene and butanoic acid derivatives.

    Reaction Conditions: The phenanthrene derivative undergoes a Friedel-Crafts acylation reaction with a butanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(9,10-Dihydro-2-phenanthrenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenanthrene ring or the butanoic acid chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(9,10-Dihydro-2-phenanthrenyl)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(9,10-Dihydro-2-phenanthrenyl)-4-oxobutanoic acid involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate biochemical pathways, leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-(9,10-Dihydro-2-phenanthrenyl)butanoic acid: Similar structure but lacks the ketone group.

    Phenanthrene derivatives: Compounds with similar phenanthrene moieties but different functional groups.

Uniqueness

4-(9,10-Dihydro-2-phenanthrenyl)-4-oxobutanoic acid is unique due to its specific combination of a phenanthrene ring and a butanoic acid chain with a ketone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

4-(9,10-dihydrophenanthren-2-yl)-4-oxobutanoic acid

InChI

InChI=1S/C18H16O3/c19-17(9-10-18(20)21)14-7-8-16-13(11-14)6-5-12-3-1-2-4-15(12)16/h1-4,7-8,11H,5-6,9-10H2,(H,20,21)

InChI Key

ZEGXAOIZLSNOEB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)CCC(=O)O)C3=CC=CC=C31

Origin of Product

United States

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